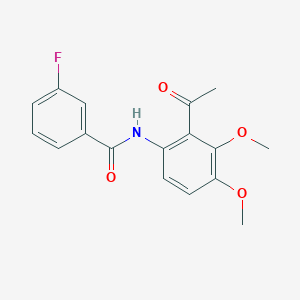

N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide

Description

N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide (CAS: 1256037-07-6) is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 2-acetyl-3,4-dimethoxyphenyl group and a fluorine atom at the 3-position of the benzamide ring.

Properties

IUPAC Name |

N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c1-10(20)15-13(7-8-14(22-2)16(15)23-3)19-17(21)11-5-4-6-12(18)9-11/h4-9H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYKZHXKGGMYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide typically involves the acylation of 3-fluoroaniline with 2-acetyl-3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, it has been shown to induce apoptosis in various types of cancer cells through mechanisms that involve the modulation of apoptotic pathways and cell cycle arrest .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Modulation of apoptotic pathways |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that it may inhibit acetylcholinesterase activity, which is crucial for managing symptoms associated with cognitive decline . The inhibition of this enzyme could potentially enhance cholinergic transmission in the brain.

Table 2: Neuroprotective Activity

| Assay Type | Result | Reference |

|---|---|---|

| AChE Inhibition Assay | IC50 = 25 µM | Molecular docking studies |

| Cytotoxicity Assay | No significant effect at 100 µM | SH-SY5Y cell line studies |

Pharmaceutical Applications

Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its structural features make it a suitable candidate for further modifications aimed at enhancing potency and selectivity against specific targets.

Drug Formulation

The formulation of this compound into drug delivery systems could improve its bioavailability and therapeutic efficacy. Techniques such as nanoparticle encapsulation or liposomal delivery are being considered to facilitate targeted delivery to tumor sites or affected neural tissues.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Study on Anticancer Activity : A recent publication highlighted the synthesis and evaluation of this compound against various cancer cell lines, noting significant inhibition rates and potential pathways involved in its action .

- Neuroprotective Research : Another study focused on the neuroprotective effects observed in animal models treated with this compound, showing promising results in improving cognitive functions .

Mechanism of Action

The mechanism of action of N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide Family

The compound shares structural motifs with several benzamide derivatives documented in the evidence, enabling comparisons based on substituent effects and applications:

Key Observations :

- Fluorine Substitution : Fluorine atoms are prevalent in pesticidal benzamides (e.g., flutolanil, diflubenzuron) due to their electronegativity and metabolic stability enhancement. The 3-fluoro substituent in the target compound may similarly improve resistance to enzymatic degradation .

- Methoxy and Acetyl Groups : The 3,4-dimethoxy and acetyl groups in the target compound introduce steric bulk and electron-donating effects, which could hinder or enhance binding to biological targets compared to simpler analogs like N-(3,4-difluorophenyl)-3-methylbenzamide .

- Urea vs. Benzamide Linkers : PNU-120596, a urea derivative, demonstrates allosteric modulation of nicotinic receptors, whereas benzamide-based compounds (e.g., flutolanil) often target enzymes or growth pathways. This highlights the functional versatility of aromatic amides .

Biological Activity

N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features both acetyl and fluorobenzamide functional groups, which contribute to its distinct chemical behavior. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound may possess significant antitumor properties. For instance, a related compound demonstrated potent inhibitory effects on various cancer cell lines with low IC50 values, indicating strong antiproliferative activity. The following table summarizes the findings from related studies:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| FNA | HepG2 | 1.30 | HDAC inhibition |

| SAHA | HepG2 | 17.25 | HDAC inhibition |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data that requires further investigation for specific values.

Apoptosis Induction

Preliminary data suggest that this compound may promote apoptosis in cancer cells. Similar compounds have shown the ability to induce cell cycle arrest and apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic effect is a crucial aspect of its potential therapeutic application in oncology.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzamide derivatives known for their biological activities:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(2-acetyl-3,4-dimethoxyphenyl)pivalamide | Antitumor activity | Similar structure |

| N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluoroaniline | Antiproliferative effects | Fluorine substitution |

The unique combination of functional groups in this compound may confer distinct properties that differentiate it from these analogs.

Case Studies and Research Findings

- In Vitro Studies : Research has indicated that related compounds exhibit selective inhibition against histone deacetylases (HDACs), which are crucial for regulating gene expression in cancer cells. The selectivity towards HDAC isoforms suggests a potential pathway for targeted cancer therapy.

- In Vivo Models : Animal studies involving similar compounds have demonstrated significant tumor growth inhibition when administered alongside standard chemotherapeutic agents. This indicates a synergistic effect that could enhance treatment efficacy.

Q & A

Q. What synthetic routes are commonly employed for N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nitration, acetylation, and amidation. For example:

- Nitration : Use concentrated sulfuric acid as a catalyst at 0–5°C for controlled reactivity .

- Acetylation : Employ acetic anhydride under reflux conditions (4–6 hours) to introduce the acetyl group .

- Amidation : Utilize coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature for 12 hours to form the benzamide bond .

Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility), temperature gradients, and stoichiometric ratios to maximize yield (>70%) and purity (>95%, confirmed by HPLC) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl, methoxy, fluorine) .

- IR : Detect functional groups (amide C=O stretch ~1650 cm⁻¹, acetyl C=O ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS for molecular formula validation (e.g., [M+H]⁺ ion) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. SHELXL resolves disorder in aromatic rings, while SHELXE aids in phase determination for complex packing .

Advanced Questions

Q. How do polymorphism and crystal packing affect the physicochemical properties of this benzamide derivative?

- Methodological Answer : Polymorphs arise from variations in intermolecular interactions (e.g., C–H···O, π–π stacking). For example:

- Form I : Strong hydrogen bonds between amide groups (d = 2.89 Å) enhance thermal stability (Tₘ = 215°C) .

- Form II : Weaker van der Waals interactions reduce melting point (Tₘ = 198°C) but improve solubility .

Use SCXRD (SHELX-refined) and Hirshfeld surface analysis to map interactions. Differential scanning calorimetry (DSC) and powder XRD monitor phase transitions .

Q. What methodologies are recommended for analyzing contradictory bioactivity data in different experimental models?

- Methodological Answer : Contradictions may stem from impurity profiles or assay conditions. Address via:

- Purity Validation : HPLC with UV/Vis detection (λ = 254 nm) and LC-MS to rule out byproducts .

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target specificity .

- Crystallographic Correlation : Overlay bioactivity data with crystal structures to identify conformation-dependent activity (e.g., active vs. inactive rotamers) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

- Methodological Answer :

- Substituent Modification : Replace 3-fluorobenzamide with 3-chloro or 3-bromo analogs to assess halogen effects on binding affinity .

- Steric Optimization : Introduce bulky tert-butyl groups (e.g., at the phenyl ring) to evaluate steric hindrance on target engagement .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) . Validate with SPR (surface plasmon resonance) for binding kinetics .

Table 1: Example Synthesis Parameters for Analogous Benzamide Derivatives

| Step | Reaction Type | Key Conditions | Yield Optimization Strategies |

|---|---|---|---|

| Nitration | Electrophilic substitution | H₂SO₄, 0–5°C, 2h | Controlled temperature, stoichiometric HNO₃ |

| Acetylation | Nucleophilic acyl substitution | Acetic anhydride, reflux, 4h | Excess acetylating agent |

| Amidation | Coupling reaction | DCC/DMAP, DCM, rt, 12h | Inert atmosphere, anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.